3-Bromo-6-nitrodurene
CAS No.: 52415-10-8
Cat. No.: VC1968088
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52415-10-8 |
---|---|
Molecular Formula | C10H12BrNO2 |
Molecular Weight | 258.11 g/mol |
IUPAC Name | 1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene |
Standard InChI | InChI=1S/C10H12BrNO2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11/h1-4H3 |
Standard InChI Key | ZKJBOKTVENHJJA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)Br)C |
Canonical SMILES | CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)Br)C |
Introduction
Chemical Identity and Nomenclature
3-Bromo-6-nitrodurene, also known by its IUPAC name 1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene, is an aromatic compound characterized by its durene (tetramethylbenzene) core with bromine and nitro substituents. The compound features a unique structural arrangement that contributes to its chemical behavior and reactivity .
Table 1.1: Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene |
Common Name | 3-Bromo-6-nitrodurene |
Other Synonyms | 1-Nitro-4-bromo-2,3,5,6-tetramethylbenzene, NSC 97131 |
Molecular Formula | C₁₀H₁₂BrNO₂ |
CAS Registry Number | 52415-10-8 |
InChI | InChI=1/C10H12BrNO2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11 |
European Community (EC) Number | 637-060-8 |
NSC Number | 97131 |
DSSTox Substance ID | DTXSID60294569 |
The compound's name derives from its structural components: "3-Bromo" indicates the bromine atom position, "6-nitro" designates the nitro group location, and "durene" refers to the tetramethylbenzene core structure .
Physical Properties
3-Bromo-6-nitrodurene exhibits distinctive physical properties that are essential for understanding its behavior in various chemical and research applications .
Table 2.1: Physical Properties of 3-Bromo-6-nitrodurene
The relatively high melting and boiling points indicate strong intermolecular forces, likely resulting from the presence of the nitro group, which can participate in hydrogen bonding and dipole-dipole interactions. The low vapor pressure suggests 3-Bromo-6-nitrodurene is relatively non-volatile at room temperature, which has implications for its handling and safety considerations .
Molecular Structure and Characteristics
3-Bromo-6-nitrodurene features a substituted aromatic ring structure with four methyl groups, one bromine atom, and one nitro group. The tetramethyl substitution pattern on the benzene ring creates the durene core, which is further functionalized with bromine and nitro groups at specific positions .
The bromine atom introduces halogen functionality, affecting the compound's reactivity and solubility profiles. The nitro group serves as a strong electron-withdrawing group, significantly influencing the electronic distribution within the molecule and its reactivity in various chemical transformations .
The four methyl groups contribute to steric bulk and hydrophobic character, potentially impacting the compound's solubility in various solvents. This structural arrangement creates a unique electronic environment that determines the compound's chemical behavior .
Figure 3.1: Key Structural Features of 3-Bromo-6-nitrodurene
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Durene core (1,2,4,5-tetramethylbenzene)
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Bromine substituent
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Nitro group
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Four methyl groups providing steric hindrance
Chemical Reactivity
The reactivity of 3-Bromo-6-nitrodurene is primarily influenced by its functional groups - the bromine atom and the nitro group - attached to the durene core.
Types of Reactions
Based on the chemical structure, 3-Bromo-6-nitrodurene likely participates in several types of reactions:
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Substitution Reactions: The bromine atom can undergo nucleophilic aromatic substitution with various nucleophiles including amines, thiols, or alkoxides under appropriate conditions .
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Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride .
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Cross-Coupling Reactions: The bromine functionality makes the compound suitable for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds.
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Oxidation Reactions: The methyl groups could potentially be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide .
Reaction Conditions and Reagents
For the various reaction types, typical conditions and reagents might include:
Table 5.1: Common Reaction Conditions for 3-Bromo-6-nitrodurene
Reaction Type | Reagents | Conditions | Potential Products |
---|---|---|---|
Nucleophilic Substitution | Amines, thiols, alkoxides | Ethanol, DMF, catalysts (Pd, Cu) | Various substituted derivatives |
Reduction | H₂/Pd, Sn(II)Cl₂ | Ethanol, acetic acid | 3-Amino-6-nitrodurene derivatives |
Cross-Coupling | Boronic acids, organostannanes | Pd catalysts, base, solvent | Biaryl compounds |
Oxidation | KMnO₄, CrO₃ | Water, acetic acid | Carboxylic acids, aldehydes |
The electron-withdrawing nature of the nitro group would enhance the reactivity of the bromine position toward nucleophilic substitution, while potentially deactivating the ring toward electrophilic aromatic substitution reactions.
Research Applications
3-Bromo-6-nitrodurene has several potential applications in scientific research and organic synthesis:
Organic Synthesis
The compound serves as a valuable building block for the synthesis of more complex organic molecules. Its dual functionality (bromine and nitro groups) allows for selective transformations and sequential modifications, making it useful in multi-step synthetic pathways .
Materials Science
Functionalized aromatic compounds like 3-Bromo-6-nitrodurene can be used in the synthesis of advanced materials with specific properties, such as polymers, liquid crystals, or electronic materials where the electronic properties of the nitro group and the structural features of the durene core could provide unique characteristics .
Environmental Studies
Comparison with Similar Compounds
Comparing 3-Bromo-6-nitrodurene with structurally related compounds provides insights into structure-property relationships and potential applications.
Table 7.1: Comparison of 3-Bromo-6-nitrodurene with Related Compounds
Compound | Chemical Formula | Key Differences | Notable Properties |
---|---|---|---|
3-Bromo-6-nitrodurene | C₁₀H₁₂BrNO₂ | - | MP: 178-179°C, BP: 331.6°C |
3-Bromonitrobenzene | C₆H₄BrNO₂ | Lacks methyl groups | Lower melting point, different reactivity pattern |
2-Bromo-6-nitrotoluene | C₇H₆BrNO₂ | Contains only one methyl group | MP: 53-55°C, different reactivity |
3-Bromo-5-nitrotoluene | C₇H₆BrNO₂ | Contains only one methyl group | Different substitution pattern |
4-Bromo-3-nitrotoluene | C₇H₆BrNO₂ | Contains only one methyl group | MP: 31-33°C, different reaction profile |
What makes 3-Bromo-6-nitrodurene unique is the specific positioning of the bromine and nitro groups on the durene core. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
The tetramethyl substitution pattern in 3-Bromo-6-nitrodurene provides greater steric hindrance and potentially affects the electronic properties of the aromatic ring differently than mono- or di-methylated analogues. This could lead to different selectivity patterns in chemical reactions and unique physical properties compared to simpler brominated nitroaromatic compounds .
Source | Product Reference | Purity | Status |
---|---|---|---|
Cymit Quimica | 3D-CCA41510 | Min. 95% | Discontinued product |
Various suppliers | Referenced as CAS: 52415-10-8 | Varies | Available through specialized chemical suppliers |
The compound is generally supplied in research-grade quality for laboratory applications. Suppliers typically provide it in quantities ranging from milligrams to grams, reflecting its specialized research applications rather than bulk industrial use .
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